Home > Products > Building Blocks P7111 > 5-(Bromomethyl)-1H-benzo[d]imidazole
5-(Bromomethyl)-1H-benzo[d]imidazole - 1211523-55-5

5-(Bromomethyl)-1H-benzo[d]imidazole

Catalog Number: EVT-1643507
CAS Number: 1211523-55-5
Molecular Formula: C8H7BrN2
Molecular Weight: 211.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“5-(Bromomethyl)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms . The bromomethyl group is attached to the 5th position of the imidazole ring .

Molecular Structure Analysis

Imidazole is a planar, five-membered ring. It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . The bromomethyl group at the 5th position adds to the complexity of the molecule .

Overview

5-(Bromomethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family, which is characterized by its fused benzene and imidazole rings. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Source

The compound can be synthesized through various chemical reactions involving benzimidazole derivatives. Research indicates that derivatives of benzimidazole exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Classification

5-(Bromomethyl)-1H-benzo[d]imidazole is classified as a brominated benzimidazole derivative. Benzimidazoles are known for their role as pharmacophores in drug design, and the introduction of bromine enhances their reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 5-(Bromomethyl)-1H-benzo[d]imidazole typically involves the bromomethylation of benzimidazole derivatives. One common method utilizes the reaction of benzimidazole with formaldehyde in the presence of hydrobromic acid or other brominating agents.

Technical Details

  1. Starting Materials: The synthesis begins with commercially available benzimidazole.
  2. Reagents: Bromine or N-bromosuccinimide can be used as brominating agents.
  3. Reaction Conditions: The reaction is often carried out under acidic conditions to facilitate the bromomethylation process.
  4. Yield and Purity: The resulting product is purified using recrystallization or chromatography techniques to achieve high purity levels.
Molecular Structure Analysis

Structure

C9H8BrN3\text{C}_9\text{H}_8\text{BrN}_3

Data

  • Molecular Weight: Approximately 224.08 g/mol
  • Molecular Formula: C₉H₈BrN₃
  • Structural Representation: The compound exhibits a planar structure due to the aromatic nature of the benzene and imidazole rings.
Chemical Reactions Analysis

Reactions

5-(Bromomethyl)-1H-benzo[d]imidazole can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions.

Technical Details

  1. Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines or thiols, resulting in new derivatives with enhanced biological properties.
  2. Cycloaddition Reactions: It can also undergo cycloaddition reactions with alkenes or alkynes, forming more complex structures useful in drug development.
Mechanism of Action

Process

The mechanism of action for compounds derived from 5-(Bromomethyl)-1H-benzo[d]imidazole involves interaction with specific biological targets, such as enzymes or receptors.

Data

Research indicates that these compounds may inhibit certain pathways involved in cell proliferation and inflammation, making them potential candidates for anticancer and anti-inflammatory therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally appears as a yellow solid.
  • Solubility: Soluble in polar solvents like ethanol and dimethyl sulfoxide.
  • Melting Point: Typically ranges between 100-120 °C.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Reacts readily with nucleophiles due to the presence of the bromomethyl group.
Applications

5-(Bromomethyl)-1H-benzo[d]imidazole has several scientific uses:

  • Pharmaceutical Development: It serves as a scaffold for synthesizing drugs targeting cancer and infectious diseases due to its ability to modulate biological activity.
  • Biological Research: Used in studies related to enzyme inhibition and receptor binding assays, providing insights into drug design strategies .
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties owing to its unique structure.
Introduction to Benzimidazole-Based Pharmacophores in Medicinal Chemistry

Historical Evolution of Benzimidazole Derivatives in Drug Discovery

Benzimidazole, a bicyclic heterocycle formed by fusing benzene with imidazole, represents a privileged scaffold in medicinal chemistry due to its structural resemblance to purine nucleotides and versatile bioactivity profile. Early therapeutic applications emerged with the development of antiparasitic agents like thiabendazole (1960s) and albendazole (1980s), which function by inhibiting tubulin polymerization in helminths [2] [10]. The 1990s witnessed the rise of proton pump inhibitors (omeprazole derivatives), where benzimidazole’s ability to accumulate in acidic environments and form disulfide bonds with H⁺/K⁺ ATPase proved critical for gastroprotective effects [10].

Recent decades have seen strategic expansions into oncology and antimicrobial therapy. For example, nilotinib (Bcr-Abl kinase inhibitor) incorporates a benzimidazole core to enhance target affinity in chronic myeloid leukemia, while dacarbazine (alkylating agent) leverages the scaffold for DNA crosslinking in melanoma [3]. Contemporary research focuses on structural hybridization, exemplified by tipifarnib (farnesyltransferase inhibitor) and indimitecan (topoisomerase I inhibitor), which integrate benzimidazole with other pharmacophores to overcome drug resistance [3] [8]. The scaffold’s adaptability is further evidenced by its role in kinase-targeted therapies, where it facilitates hydrogen bonding with ATP-binding sites through N1-H and C2 nitrogen atoms [4].

Table 1: Clinically Significant Benzimidazole-Based Drugs

CompoundTherapeutic CategoryMolecular TargetKey Structural Feature
AlbendazoleAnthelminticβ-Tubulin2-(Propylthio)-1H-benzimidazole
OmeprazoleAntiulcerativeH⁺/K⁺ ATPase5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
NilotinibAntineoplasticBcr-Abl kinase4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(pyridin-3-yl)amino]benzamide
DacarbazineAntineoplasticDNA guanine alkylation5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide
TipifarnibAntineoplasticFarnesyltransferase(R)-6-[(Amino-iminomethyl)amino]-2-(1-cyclohexyl-1H-imidazol-5-ylmethyl)hexanoic acid ethyl ester

Role of Halogenation in Enhancing Bioactivity of Benzimidazole Scaffolds

Halogenation, particularly bromination, strategically modifies benzimidazole’s physicochemical properties to optimize drug-receptor interactions. Bromine’s high electronegativity (χ = 2.96) and moderate steric bulk induce the following effects:

  • Electronic Modulation: Bromine withdraws electrons from the aromatic ring, reducing the pKa of N1-H by 0.5–1.0 units, thereby enhancing hydrogen-bond-donating capacity toward biological targets [4] [9]. This is critical for kinase inhibitors like ponatinib, where brominated benzimidazole forms a key interaction with Abl kinase’s hinge region [8].
  • Lipophilicity Enhancement: Bromine increases log P by 0.5–1.2 units, improving membrane permeability. In antimicrobial benzimidazoles, bromo analogs exhibit 2–8-fold lower MICs against Staphylococcus aureus compared to non-halogenated counterparts due to enhanced bacterial cell penetration [2] [10].
  • Steric Steering: The covalent radius of bromine (1.85 Å) optimally fills hydrophobic pockets in proteins. In P2X3 receptor antagonists, 5-bromo derivatives achieve >60-fold selectivity over P2X2/3 heterotrimers by occupying a sterically constrained subpocket .

The bromomethyl group (–CH₂Br) introduces additional functionality:

  • Electrophilic Reactivity: The alkyl bromide serves as a leaving group for S~N~2 reactions, enabling conjugation with nucleophiles (e.g., thiols, amines) in prodrug design. For example, 5-(bromomethyl)benzimidazoles form covalent adducts with glutathione, facilitating targeted drug release in hypoxic tumor microenvironments [4] [7].
  • Cross-Coupling Versatility: Bromomethyl derivatives undergo Suzuki-Miyaura couplings to install biaryl systems, as demonstrated in BET inhibitors like compound 35f, where a bromomethyl-benzimidazole precursor enabled installation of a pyridyl pharmacophore [5].

Table 2: Comparative Bioactivity of Halogenated Benzimidazoles

CompoundSubstituentTargetIC₅₀/EC₅₀Relative Potency vs. Cl/F
5-Bromo-1H-benzimidazole5-BrP2X3 receptor0.38 µM6.2× > Cl analog
5-(Bromomethyl)-1H-benzimidazole5-CH₂BrBET BRD4 BD10.022 µM12× > CH₂F analog
2-(4-Bromophenyl)-1H-benzimidazole2-(4-BrC₆H₄)Aurora A kinase0.63 µM3.5× > phenyl analog

Significance of 5-(Bromomethyl)-1H-benzo[d]imidazole as a Functionalized Building Block

5-(Bromomethyl)-1H-benzo[d]imidazole (CAS 40197-20-4) serves as a versatile synthon in drug discovery due to three key attributes:

  • Regioselective Reactivity: The bromomethyl group at C5 (rather than C4 or C6) avoids electronic conflict with N1-H, preserving hydrogen-bonding capability. This position also minimizes steric hindrance during ring functionalization at N1 or C2 [6] [9].
  • Synthetic Accessibility: It is synthesized via sequential reactions starting from 4-bromo-1,2-diaminobenzene:
  • Step 1: Cyclocondensation with carboxylic acids (e.g., chloroacetic acid) under acidic conditions yields 5-bromobenzimidazole .
  • Step 2: Free-radical bromination using N-bromosuccinimide (NBS) and AIBN selectively functionalizes the methyl group to bromomethyl [5].
  • Diverse Derivatization Pathways:
  • Nucleophilic Substitution: Amines displace bromide to form aminomethyl derivatives (e.g., P2X3 antagonists with piperidine substituents, enhancing receptor selectivity ).
  • Transition-Metal Catalysis: Suzuki coupling installs aryl/heteroaryl groups at C5, as utilized in BET inhibitor 35f (BRD4 BD1 IC₅₀ = 22 nM) [5].
  • Heterocycle Fusion: Reaction with ortho-diamines generates imidazo[4,5-b]quinoxalines for topoisomerase inhibition [3].

Applications in lead optimization include:

  • P2X3 Antagonists: 5-(Bromomethyl)benzimidazoles conjugated with 4-N-piperidine via nucleophilic substitution achieved 60-fold selectivity for P2X3 homotrimers over P2X2/3 heterotrimers, mitigating taste disturbance side effects .
  • BET Inhibitors: In compound 35f, the bromomethyl group enabled installation of a dimethylpyridone moiety that occupies the WPF shelf of BRD4 BD1, contributing to K~d~ = 18 nM and >500-fold selectivity over non-BET bromodomains [5].
  • Antimicrobial Hybrids: Conjugation with fluoroquinolones via the bromomethyl linker produced dual-targeting inhibitors of DNA gyrase and topoisomerase IV with MIC = 0.25 µg/mL against drug-resistant Streptococcus pneumoniae [2] [10].

Table 3: Derivatives Synthesized from 5-(Bromomethyl)-1H-benzo[d]imidazole

Derivative ClassReactionBiological TargetKey Activity
5-(Piperidin-4-ylmethyl)-1H-benzimidazoleNucleophilic substitutionP2X3 receptorIC₅₀ = 0.17 µM; selectivity index = 60
5-[(6-(Dimethylamino)pyridin-3-yl)methyl]-1H-benzimidazoleSuzuki couplingBET BRD4 BD1IC₅₀ = 0.022 µM; c-Myc downregulation
1-[(1H-Benzimidazol-5-yl)methyl]-4-(2-oxo-2H-chromen-3-yl)piperazineBuchwald-Hartwig aminationTopoisomerase IIβDNA cleavage EC₅₀ = 0.89 µM
5-[(4-(2-Fluorophenyl)thiazol-2-yl)methyl]-1H-benzimidazoleSNAr/alkylationEGFR kinaseIC₅₀ = 8.3 nM; antiproliferative GI₅₀ = 0.63 µM (MDA-MB-231)

The strategic incorporation of bromomethyl at C5 balances reactivity and stability, enabling late-stage diversification that accelerates structure-activity relationship (SAR) exploration. This positions 5-(bromomethyl)-1H-benzimidazole as a critical intermediate in modern medicinal chemistry campaigns targeting challenging disease mechanisms.

Properties

CAS Number

1211523-55-5

Product Name

5-(Bromomethyl)-1H-benzo[d]imidazole

IUPAC Name

6-(bromomethyl)-1H-benzimidazole

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H,4H2,(H,10,11)

InChI Key

IXYOZIVSKCRKCT-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CBr)NC=N2

Canonical SMILES

C1=CC2=C(C=C1CBr)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.